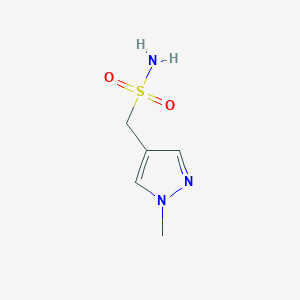

(1-methyl-1H-pyrazol-4-yl)methanesulfonamide

Description

Properties

IUPAC Name |

(1-methylpyrazol-4-yl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2S/c1-8-3-5(2-7-8)4-11(6,9)10/h2-3H,4H2,1H3,(H2,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHBPMYORLDKDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Bioactivity Profile of (1-Methyl-1H-pyrazol-4-yl)methanesulfonamide Derivatives

Content Type: Technical Whitepaper & Experimental Guide Core Scaffold: (1-methyl-1H-pyrazol-4-yl)methanesulfonamide (PubChem CID: 50988991)

Executive Summary: The Scaffold Advantage

The this compound moiety represents a privileged substructure in medicinal chemistry, specifically designed to bridge the gap between lipophilic bioavailability and targeted enzyme inhibition. While the parent compound serves primarily as a fragment-based lead, its derivatives are potent inhibitors of metalloenzymes, most notably Carbonic Anhydrases (hCAs) .

This guide analyzes the bioactivity profile of this scaffold, focusing on its role as a Zinc-Binding Group (ZBG) bioisostere and its application in targeting hypoxic tumor environments (via hCA IX/XII inhibition) and glaucoma (via hCA II inhibition).

Pharmacological Mechanism of Action

Primary Target: Carbonic Anhydrase (CA) Inhibition

The sulfonamide functional group (

-

The "Tail" Effect: The 1-methyl-pyrazole ring acts as the "tail" of the inhibitor. Unlike simple benzene sulfonamides, the pyrazole ring provides distinct

stacking opportunities with hydrophilic residues (e.g., Gln92, His94) in the enzyme pocket, enhancing isoform selectivity. -

Selectivity Profile: Derivatives of this scaffold show preferential inhibition for transmembrane isoforms hCA IX and hCA XII (tumor-associated) over the cytosolic hCA I and II (off-target effects), provided the "methane" linker is substituted with bulky aryl groups to utilize the hydrophobic pocket.

Secondary Potential: Kinase Modulation

While primarily a CA inhibitor, the pyrazole core is a known ATP-mimetic. Derivatives where the sulfonamide is modified (e.g., N-substituted) can shift bioactivity toward kinase inhibition (e.g., JAK/STAT pathways), although the primary unsubstituted sulfonamide strongly favors the metalloenzyme pathway.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the functional logic of the scaffold, highlighting the Zinc-Binding Group (ZBG) and the selectivity-determining regions.

Caption: Functional decomposition of the scaffold showing the Zinc-Binding Group (Red) and Selectivity Anchor (Green).

Quantitative Bioactivity Data[1][2][3][4]

The following table summarizes the inhibitory constants (

| Isoform | Physiological Role | Bioactivity Goal | Typical | Selectivity Ratio (IX/II) |

| hCA I | Cytosolic (RBCs) | Avoid (Side Effects) | > 500 nM | N/A |

| hCA II | Cytosolic (Eye/Kidney) | Glaucoma/Edema | 10 - 50 nM | Low |

| hCA IX | Transmembrane | Antitumor (Hypoxia) | 0.4 - 10 nM | High (>50) |

| hCA XII | Transmembrane | Antitumor | 0.8 - 15 nM | High (>30) |

*Note: Values represent optimized derivatives (e.g., N-substituted or aryl-linked variations) rather than the bare fragment.

Experimental Protocols

Protocol A: Stopped-Flow CO₂ Hydrase Assay (Enzyme Inhibition)

Purpose: To determine the inhibition constant (

Reagents:

-

Assay Buffer: 20 mM HEPES (pH 7.5), 20 mM

. -

Substrate:

-saturated water. -

Indicator: Phenol Red (0.2 mM).

-

Enzyme: Recombinant hCA I, II, IX, or XII.

Step-by-Step Methodology:

-

Preparation: Dissolve the test compound in DMSO (stock 10 mM) and dilute serially in Assay Buffer.

-

Incubation: Mix 10

L of diluted inhibitor with 10 -

Reaction Trigger: Using a stopped-flow instrument (e.g., Applied Photophysics), rapidly mix the enzyme-inhibitor complex with

-saturated water containing Phenol Red. -

Measurement: Monitor the absorbance decrease at 557 nm (Phenol Red transition) over 0–10 seconds.

-

Calculation: Fit the initial velocity (

) data to the Michaelis-Menten equation. Determine

Protocol B: Synthesis of the Sulfonamide Core

Purpose: To generate the this compound scaffold from precursor materials.

Workflow:

-

Chlorosulfonation: Treat 1-methyl-1H-pyrazole with chlorosulfonic acid (

) at 0°C, then heat to 60°C. This introduces the sulfonyl chloride group electrophilically at the C4 position (or the methane linker if starting from the methyl derivative). -

Amidation: React the resulting sulfonyl chloride with aqueous ammonia (

) or a specific amine in THF/DCM at 0°C. -

Purification: Precipitate the product using ice-cold water and recrystallize from Ethanol/Water.

Biological Pathway Visualization

The following diagram details the downstream effects of inhibiting hCA IX in a hypoxic tumor cell using this scaffold.

Caption: Mechanism of action for hCA IX inhibition leading to tumor cell apoptosis.

References

-

Supuran, C. T., et al. (2021). Carbonic anhydrase inhibition with sulfonamides incorporating pyrazole- and pyridazinecarboxamide moieties provides examples of isoform-selective inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Bhat, M. A., et al. (2022). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances. Link

-

Eldehna, W. M., et al. (2023). Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. Molecular Diversity. Link

-

Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Link

-

PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Link

Sources

Methodological & Application

Application Notes and Protocols for the N-Alkylation of (1-methyl-1H-pyrazol-4-yl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated Pyrazole Sulfonamides in Modern Drug Discovery

The pyrazole scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of approved therapeutics and clinical candidates.[1] Its N-alkylation is a critical step in molecular diversification, allowing for the fine-tuning of physicochemical properties and target engagement. Specifically, N-alkylated (1-methyl-1H-pyrazol-4-yl)methanesulfonamide derivatives are of significant interest due to the biological relevance of both the pyrazole core and the methanesulfonamide moiety, which is a common pharmacophore in various drug classes, including anti-inflammatory agents.[2]

Controlling the regioselectivity of N-alkylation in asymmetrically substituted pyrazoles is a frequent challenge, often leading to mixtures of N1 and N2 isomers which can be difficult to separate.[3] This guide provides a comprehensive overview of robust methodologies for the N-alkylation of this compound, with a focus on practical reaction conditions, mechanistic rationale, and detailed experimental protocols to empower researchers in their synthetic endeavors.

Strategic Approaches to N-Alkylation: A Mechanistic Overview

The selection of an appropriate N-alkylation strategy is contingent upon the nature of the alkylating agent, the functional group tolerance of the substrate, and the desired scale of the reaction. Herein, we discuss three widely applicable and effective methods: Classical Base-Mediated Alkylation, the Mitsunobu Reaction, and Reductive Amination.

Classical Base-Mediated N-Alkylation with Alkyl Halides

This is the most direct and commonly employed method for N-alkylation. The reaction proceeds via the deprotonation of the sulfonamide nitrogen by a suitable base, generating a nucleophilic sulfonamidate anion that subsequently displaces a halide from the alkylating agent.

Mechanism:

The choice of base and solvent is paramount in achieving high yields and preventing side reactions. Strong bases like sodium hydride (NaH) ensure complete deprotonation, while weaker bases such as potassium carbonate (K₂CO₃) can also be effective, particularly in polar aprotic solvents like DMF or DMSO.[3][4] The reactivity of the alkyl halide follows the general trend: I > Br > Cl > OTs.[3]

Figure 1: General workflow for base-mediated N-alkylation.

Protocol 1: Base-Mediated N-Alkylation

-

Materials:

-

This compound (1.0 eq)

-

Alkyl halide (1.1 - 1.5 eq)

-

Base (e.g., NaH (60% dispersion in mineral oil, 1.2 eq) or K₂CO₃ (2.0 eq))

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound.

-

Add anhydrous DMF to achieve a concentration of 0.1-0.5 M.

-

If using NaH, cool the solution to 0 °C and add the NaH portion-wise. Stir for 30 minutes at 0 °C, then allow to warm to room temperature. If using K₂CO₃, add it directly at room temperature.

-

Add the alkyl halide dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (especially if NaH was used).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

The Mitsunobu Reaction: Mild Conditions for Diverse Alcohols

The Mitsunobu reaction is a powerful tool for the N-alkylation of sulfonamides with primary or secondary alcohols under mild, neutral conditions.[5][6] This method is particularly advantageous for substrates with sensitive functional groups that are incompatible with strongly basic or acidic conditions. The reaction proceeds with an inversion of stereochemistry at the alcohol's chiral center.[6]

Mechanism:

The reaction is initiated by the formation of a phosphonium salt from triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6] The sulfonamide then deprotonates the alcohol, and the resulting alkoxide attacks the activated phosphonium species.

Figure 2: Simplified mechanism of the Mitsunobu reaction.

Protocol 2: Mitsunobu N-Alkylation

-

Materials:

-

This compound (1.0 eq)

-

Alcohol (1.2 eq)

-

Triphenylphosphine (PPh₃, 1.5 eq)

-

Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve this compound, the alcohol, and PPh₃ in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIAD dropwise to the stirred solution. A color change and/or the formation of a precipitate is often observed.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to remove triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

-

Reductive Amination: A Versatile Route from Carbonyl Compounds

Mechanism:

The initial condensation of the sulfonamide with the carbonyl compound is often acid-catalyzed. The resulting iminium ion is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which selectively reduces the iminium ion in the presence of the unreacted carbonyl compound.[7]

Figure 3: General scheme for reductive amination.

Protocol 3: Reductive Amination

-

Materials:

-

This compound (1.0 eq)

-

Aldehyde or ketone (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Acetic acid (catalytic amount, optional)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a round-bottom flask, add this compound and the aldehyde or ketone.

-

Add DCM or DCE and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

-

Add sodium triacetoxyborohydride portion-wise.

-

Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

-

Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Data Presentation: Comparison of Reaction Conditions

| Method | Alkylating Agent | Key Reagents | Solvent | Temperature | Advantages | Disadvantages |

| Base-Mediated | Alkyl Halides | NaH, K₂CO₃, Cs₂CO₃ | DMF, DMSO, ACN | RT to 80 °C | Cost-effective, simple procedure.[3] | Can require harsh bases, potential for over-alkylation.[5] |

| Mitsunobu | Alcohols | PPh₃, DIAD/DEAD | THF, Dioxane | 0 °C to RT | Mild, neutral conditions, good for sensitive substrates, stereochemical inversion.[6][9] | Stoichiometric byproducts can complicate purification, cost of reagents.[9] |

| Reductive Amination | Aldehydes, Ketones | NaBH(OAc)₃, NaBH₃CN | DCM, DCE | RT | Wide substrate scope, mild conditions.[7][10] | Requires a suitable carbonyl compound, potential for side reactions with reducible groups. |

Troubleshooting and Optimization

-

Low Yield:

-

Base-Mediated: Consider a more reactive alkyl halide (iodide > bromide > chloride).[3] Ensure anhydrous conditions. A stronger base or higher temperature may be required.

-

Mitsunobu: The order of addition of reagents is crucial.[11] Ensure anhydrous conditions.

-

Reductive Amination: The addition of a catalytic amount of acid (e.g., acetic acid) can facilitate imine formation.

-

-

Side Reactions:

-

Over-alkylation (Base-Mediated): Use a slight excess of the sulfonamide or add the alkylating agent slowly.[5]

-

Elimination (Base-Mediated): With secondary or bulky alkyl halides, consider a less hindered base or lower reaction temperature.

-

-

Purification Challenges:

-

Mitsunobu: Triphenylphosphine oxide can sometimes be removed by precipitation from a non-polar solvent or by specific chromatography techniques.

-

Conclusion

The N-alkylation of this compound is a versatile transformation that can be accomplished through several reliable methods. The choice of protocol should be guided by the available starting materials, functional group compatibility, and the desired scale of the reaction. The detailed procedures and mechanistic insights provided in this guide are intended to facilitate the successful synthesis of novel N-alkylated pyrazole sulfonamides for applications in drug discovery and development.

References

-

Demir, A. S., & Sesenoglu, O. (2021). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 121(3), 1358-1438. [Link]

-

Meador, R., Mate, N. A., & Chisholm, J. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3421. [Link]

-

Gemoets, H., La-Venia, A., & Noël, T. (2021). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. Nature Communications, 12(1), 6143. [Link]

-

Movassaghi, M., & Schmidt, M. A. (2017). Mitsunobu Reactions Using Basic Amines as Pronucleophiles. Organic Letters, 19(13), 3636–3639. [Link]

-

Khan, I., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4944. [Link]

-

Meador, R., Mate, N. A., & Chisholm, J. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

-

Organic Synthesis. Mitsunobu reaction. Organic Synthesis. [Link]

-

Sánchez-Migallón, A., et al. (1993). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications, 23(11), 1565-1571. [Link]

-

Yogi, P., & Joshi, A. (2016). The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. Journal of Chemical, Biological and Physical Sciences, 6(1), 117-127. [Link]

-

Wang, D., et al. (2015). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2. New Journal of Chemistry, 39(10), 7550-7553. [Link]

-

Sromek, A. W., & Gevorgyan, V. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9784–9792. [Link]

-

Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

-

Kas'yan, L. I., et al. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies, 24(2), 14-22. [Link]

-

Zor, C., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. [Link]

-

Faria, J. V., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6527. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

- Google Patents. (1996). EP0749963A1 - N-alkylation method of pyrazole.

-

Rosen, B. R., et al. (2011). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Organic Letters, 13(12), 3194–3197. [Link]

-

Armstrong, A., et al. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(5), 713–716. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Ghorab, M. M., et al. (2016). Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. Acta Poloniae Pharmaceutica, 73(3), 631-643. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Červený, L., et al. (2022). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide—Functional Group Tolerance, Scope, and Limitations. The Journal of Organic Chemistry, 87(2), 920–943. [Link]

Sources

- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 2. Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide─Functional Group Tolerance, Scope, and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. organic-synthesis.com [organic-synthesis.com]

Preparation of Pyrazole Sulfonamide Libraries for High-Throughput Screening: An Application Note

Introduction: The Pyrazole Sulfonamide Scaffold in Drug Discovery

The pyrazole ring is a five-membered heterocycle that is a prominent feature in a multitude of clinically approved drugs and biologically active compounds.[1] Its unique chemical properties, including the ability of the N-unsubstituted pyrazole to act as both a hydrogen bond donor and acceptor, make it a versatile scaffold in medicinal chemistry.[2] When combined with a sulfonamide moiety, another key pharmacophore known for its wide range of biological activities, the resulting pyrazole sulfonamide scaffold offers a rich chemical space for the development of novel therapeutics.[3][4] This scaffold is present in drugs targeting a variety of diseases, highlighting its significance in drug discovery.[5][6]

The systematic exploration of this chemical space through high-throughput screening (HTS) necessitates the creation of high-quality compound libraries.[] A well-designed library should not only be structurally diverse but also possess drug-like properties to maximize the potential for identifying promising hit compounds.[8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design, synthesis, purification, and quality control of pyrazole sulfonamide libraries tailored for HTS campaigns.

Strategic Design of a Pyrazole Sulfonamide Library

A successful HTS campaign begins with a thoughtfully designed library. For the pyrazole sulfonamide scaffold, a diversity-oriented synthesis (DOS) approach is highly effective.[9] This strategy aims to generate a collection of structurally diverse molecules from a common set of starting materials, thereby maximizing the exploration of relevant chemical space.[10]

The design of a pyrazole sulfonamide library should focus on introducing diversity at key positions of the scaffold. As illustrated below, there are three primary points for diversification (R1, R2, and R3) that can significantly influence the biological activity and physicochemical properties of the final compounds.

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluating and evolving a screening library in academia: the St. Jude approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diversity-oriented synthesis of pyrazoles derivatives from flavones and isoflavones leads to the discovery of promising reversal agents of fluconazole resistance in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery | Broad Institute [broadinstitute.org]

- 10. KU-HTS Compound Libraries | High Throughput Screening Laboratory [hts.ku.edu]

Application Notes and Protocols for the Coupling of (1-methyl-1H-pyrazol-4-yl)methanesulfonamide with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the N-Aryl Pyrazole Sulfonamide Moiety

The N-aryl pyrazole sulfonamide scaffold is a privileged motif in modern medicinal chemistry, appearing in a wide array of clinically important drugs and drug candidates.[1] This structural unit combines the favorable pharmacokinetic properties of the pyrazole ring with the strong hydrogen bonding capabilities of the sulfonamide group, enabling potent and selective interactions with various biological targets. Notable examples include celecoxib, a selective COX-2 inhibitor, and other compounds with activities spanning from anticancer to anti-inflammatory and antimicrobial agents.[1]

The efficient construction of the C(aryl)-N(sulfonamide) bond is therefore a critical transformation in the synthesis of these valuable compounds. This guide provides a detailed overview and practical, field-proven protocols for the coupling of (1-methyl-1H-pyrazol-4-yl)methanesulfonamide with a range of aryl halides, focusing on the two most powerful and widely adopted catalytic systems: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation.

Choosing the Right Path: Palladium vs. Copper Catalysis

The choice between a palladium- or copper-catalyzed approach often depends on the specific substrates, functional group tolerance, and cost considerations.

Palladadium-Catalyzed Buchwald-Hartwig Amination is renowned for its broad substrate scope and high functional group tolerance.[2] Modern bulky phosphine ligands have enabled the coupling of even challenging aryl chlorides and sterically hindered substrates under relatively mild conditions.[3]

Copper-Catalyzed Ullmann Condensation , a more classical method, has seen a resurgence with the development of new ligand systems that allow for milder reaction conditions than the traditionally harsh temperatures.[4] It is often a more economical choice, and in some cases, can offer complementary reactivity to palladium-based systems, particularly for certain heteroaryl halides.[5]

Below, we present detailed protocols for both methodologies, followed by a comparative analysis and troubleshooting guide to empower researchers in selecting and optimizing the ideal conditions for their specific synthetic challenges.

Part 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust and versatile method for the formation of C-N bonds.[2] The reaction proceeds via a catalytic cycle involving the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the sulfonamide, deprotonation, and reductive elimination of the N-arylated product.[3]

Catalytic Cycle: Buchwald-Hartwig Amination

Caption: Catalytic cycle for the Buchwald-Hartwig amination of sulfonamides.

Experimental Protocol: Buchwald-Hartwig Coupling

This protocol provides a general starting point for the coupling of this compound with an aryl bromide. Optimization of the ligand, base, and solvent may be necessary for different aryl halides.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-dioxane

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.2 mmol), the aryl bromide (1.0 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

-

Add anhydrous 1,4-dioxane (5 mL).

-

Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

-

Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (10 mL).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-(1-methyl-1H-pyrazol-4-yl)methanesulfonamide.

Characterization (Example: N-(4-methoxyphenyl)-(1-methyl-1H-pyrazol-4-yl)methanesulfonamide):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.55 (s, 1H), 7.48 (s, 1H), 7.15 (d, J = 8.8 Hz, 2H), 6.85 (d, J = 8.8 Hz, 2H), 4.25 (s, 2H), 3.88 (s, 3H), 3.80 (s, 3H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 158.0, 139.0, 130.2, 129.5, 125.0, 118.8, 114.5, 55.6, 54.0, 39.5.

-

HRMS (ESI): Calculated for C₁₃H₁₅N₃O₃S [M+H]⁺, found [M+H]⁺.

Part 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation that has been significantly improved with the use of ligands, allowing for lower reaction temperatures and broader substrate scope.[4] The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.

Catalytic Cycle: Ullmann Condensation

Caption: Proposed catalytic cycle for the copper-catalyzed N-arylation of sulfonamides.

Experimental Protocol: Ullmann Condensation

This protocol provides a general procedure for the copper-catalyzed coupling of this compound with an aryl iodide.

Materials:

-

This compound

-

Aryl iodide (e.g., 4-iodoanisole)

-

Copper(I) iodide (CuI)

-

N,N'-Dimethylethylenediamine (DMEDA)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous dimethylformamide (DMF)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add this compound (1.2 mmol), the aryl iodide (1.0 mmol), potassium carbonate (2.0 mmol), and copper(I) iodide (0.1 mmol, 10 mol%).

-

Add anhydrous DMF (5 mL) followed by N,N'-dimethylethylenediamine (0.2 mmol, 20 mol%).

-

Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

-

Seal the Schlenk tube and heat the reaction mixture to 120-130 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 24-48 hours.

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water (30 mL) and ethyl acetate (30 mL).

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-(1-methyl-1H-pyrazol-4-yl)methanesulfonamide.

Comparative Data and Substrate Scope

The choice of catalyst, ligand, base, and solvent significantly impacts the efficiency of the coupling reaction. The following tables summarize typical conditions and expected outcomes for the N-arylation of sulfonamides.

Table 1: Comparison of Palladium and Copper Catalytic Systems

| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann) |

| Catalyst Cost | Higher | Lower |

| Ligands | Bulky phosphines (e.g., Xantphos, tBuXPhos)[6] | Diamines, amino acids, phenanthrolines[7] |

| Typical Temp. | 80-120 °C | 100-140 °C |

| Aryl Halide | Cl, Br, I, OTf, OMs[8] | Primarily I, Br; Cl is less reactive[4] |

| Functional Groups | Very broad tolerance | Good tolerance, but can be sensitive to some groups |

| Reaction Time | Generally faster (12-24 h) | Often longer (24-48 h) |

Table 2: Influence of Aryl Halide Substitution on Reactivity

| Aryl Halide Substituent | Palladium-Catalyzed Reactivity | Copper-Catalyzed Reactivity | Notes |

| Electron-withdrawing | Generally high | Generally high | Can accelerate oxidative addition. |

| Electron-donating | Can be slower, may require more electron-rich ligands[9] | Generally well-tolerated | |

| Ortho-substitution | Can be challenging, requires bulky ligands | Can be challenging due to steric hindrance | |

| Heteroaryl Halides | Generally effective, depends on the heterocycle | Can be very effective, sometimes preferred over Pd | Pyridyl and pyrimidinyl halides are often good substrates. |

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (Pd black formation).2. Insufficiently anhydrous/anaerobic conditions.3. Inappropriate ligand/base/solvent combination.4. Low reaction temperature. | 1. Use a pre-catalyst or ensure proper activation. Increase ligand-to-metal ratio.2. Use freshly dried and degassed solvents and reagents. Ensure a good inert atmosphere.3. Screen different ligands (e.g., from different generations of Buchwald ligands), bases (e.g., K₃PO₄, NaOtBu), and solvents (e.g., toluene, dioxane, t-AmylOH).4. Increase the reaction temperature in increments. |

| Side Product Formation (e.g., Hydrodehalogenation) | 1. Presence of water or protic impurities.2. Unstable catalytic intermediates. | 1. Ensure all reagents and solvents are scrupulously dry.2. Change the ligand to one that promotes faster reductive elimination. |

| Difficulty with Aryl Chlorides (Pd-cat.) | Aryl chlorides are less reactive due to the strong C-Cl bond. | Use more electron-rich and bulky ligands (e.g., tBuXPhos, RuPhos). Higher temperatures and stronger bases (e.g., NaOtBu, LHMDS) may be required.[3] |

| Low Yield with Electron-Rich Aryl Halides (Pd-cat.) | Slower oxidative addition step. | Switch to a more electron-rich phosphine ligand to facilitate oxidative addition.[9] |

Workflow Diagram

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

The N-arylation of this compound is a key transformation for accessing a class of compounds with significant potential in drug discovery. Both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation offer viable and powerful routes to these target molecules. The choice of methodology will depend on the specific aryl halide, desired functional group tolerance, and economic considerations. The protocols and data presented in this guide provide a strong foundation for researchers to successfully synthesize these valuable compounds and to troubleshoot common challenges, thereby accelerating the drug development process.

References

-

Jiang, Y., You, Y., Dong, W., Peng, Z., Zhang, Y., & An, D. (2017). Copper-Promoted Desulfinative N-Arylation of Sulfonamides and NH-Sulfoximines with Sodium Arylsulfinates. The Journal of Organic Chemistry, 82(11), 5810–5818. [Link]

-

Macmillan Group, Princeton University. (n.d.). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Retrieved from [Link]

- Google Patents. (n.d.). CA2675511A1 - N-aryl pyrazole compounds for use against diabetes.

-

NIE Digital Repository. (2022). Ligan-free copper-catalysed n-arylation of methanesulfonamides with aryl bromides. Retrieved from [Link]

-

Bosiak, M. J., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. Retrieved from [Link]

-

Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Journal of Organic Chemistry. [Link]

-

Wiley Online Library. (n.d.). Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Retrieved from [Link]

-

Bolm, C., & Hildebrand, J. P. (2005). Synthesis of Sulfilimines Enabled by Copper-Catalyzed S-Arylation of Sulfenamides. Angewandte Chemie International Edition, 44(38), 6099-6102. [Link]

-

Royal Society of Chemistry. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Chemical Science, 11(41), 11282-11293. [Link]

-

Sun, X., et al. (2022). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society. [Link]

-

Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. (2022). Molecules. [Link]

-

Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Assembly of (hetero)aryl sulfilimines via copper-catalyzed enantioselective S-arylation of sulfenamides with (hetero)aryl Iodides. (2023). Chem. [Link]

-

Taylor & Francis Online. (2023). Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. Synthetic Communications, 53(14), 1165-1175. [Link]

-

Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

- Google Patents. (n.d.). US8937185B2 - Processes for the preparation of 1-aryl-5-alkyl pyrazole compounds.

-

Organic Chemistry Portal. (n.d.). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Retrieved from [Link]

- Google Patents. (n.d.). EP2782490B1 - COMPOSITIONS COMPRISING AN ARYL PYRAZOLE AND A SUBSTITUTED IMIDAZOLE, METHODS AND USES THEREOF.

-

ResearchGate. (n.d.). Buchwald–Hartwig reaction: an update. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides. Retrieved from [Link]

-

N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2490. [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2020). Molbank, 2020(2), M1127. [Link]

-

Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. (2020). ORGANIC AND BIOCHEMISTRY. [Link]

-

N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o386. [Link]

-

Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. (2022). IUCrData, 7(6), x220553. [Link]

-

Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. (2022). Journal of the American Chemical Society. [Link]

-

Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Retrieved from [Link]

-

Buchwald, S. L., et al. (n.d.). Copper-Diamine Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Supporting Information. Retrieved from [Link]

-

Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88. [Link]

Sources

- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. repository.nie.edu.sg [repository.nie.edu.sg]

- 5. N-{3-[2-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1-oxo-1,2-dihydroisoquinolin-4-yl]phenyl}methanesulfonamide | C21H20N4O3S | CID 118021720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 7. 1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-5-yl 4-nitrobenzenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Recrystallization of (1-methyl-1H-pyrazol-4-yl)methanesulfonamide

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

(1-methyl-1H-pyrazol-4-yl)methanesulfonamide (CAS: 1247841-25-3) is a critical pyrazole-based building block, often utilized in the synthesis of JAK inhibitors and other kinase-targeting small molecules.[1] Its structure features a polar methanesulfonamide tail attached to a 1-methyl-pyrazole core.[1]

Key Challenges:

-

Amphiphilic Nature: The molecule contains both a lipophilic aromatic ring and a polar sulfonamide moiety (

), complicating solvent selection.[1][2] -

Impurity Profile: Synthetic routes (often via sulfonyl chlorides) frequently yield byproducts such as sulfonic acids (hydrolysis products), inorganic salts (e.g., triethylamine hydrochloride), and regioisomeric N-methyl impurities.[1][2]

-

Oiling Out: The compound has a tendency to form supersaturated oils rather than crystals if the anti-solvent addition is too rapid.[2]

This guide provides a self-validating purification strategy, moving beyond fixed recipes to a logic-driven process control system.

Pre-Validation: Solubility Mapping

Before committing the bulk material, you must define the thermodynamic boundaries of the crystallization.[2] Perform this "Solubility Map" on 100 mg samples.

Table 1: Solubility Screening Matrix (Target Data)

| Solvent System | Polarity | Solubility (Hot, ~60°C) | Solubility (Cold, ~20°C) | Suitability Verdict |

| Water | High | Moderate | Low | Anti-Solvent |

| Ethanol | High | High | Moderate | Poor (High yield loss) |

| Isopropanol (IPA) | Med-High | High | Low | Excellent (Primary Candidate) |

| Ethyl Acetate (EtOAc) | Medium | High | Low | Good (Primary Candidate) |

| Dichloromethane | Low-Med | High | High | Poor (Too soluble) |

| Heptane/Hexane | Low | Insoluble | Insoluble | Anti-Solvent |

Expert Insight: While Ethanol is a common solvent, sulfonamides often exhibit "drag" in ethanol, leading to significant yield losses in the mother liquor.[2] Ethyl Acetate/Heptane or IPA/Heptane are superior binary systems for this specific scaffold.

Detailed Protocol: Binary Solvent Recrystallization

Objective: Purify crude this compound to >98% HPLC purity. Method: Displacement Crystallization (Solvent/Anti-Solvent).[1][2]

Phase 1: Dissolution & Hot Filtration

-

Charge: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Solvent Addition: Add Ethyl Acetate (EtOAc) (approx. 5-8 volumes relative to solid weight).[1]

-

Heating: Heat the mixture to reflux (

). -

Hot Filtration: While maintaining reflux temperature, filter the solution through a pre-warmed sintered glass funnel (or Celite pad) to remove insoluble salts.[2]

-

Result: A clear, amber-to-pale-yellow filtrate.[1]

-

Phase 2: Nucleation & Anti-Solvent Addition[7]

-

Re-equilibration: Return the filtrate to the heat source and bring back to a gentle reflux.

-

Anti-Solvent Addition: Slowly add Heptane dropwise through the top of the condenser.[2]

-

Ratio Target: The final solvent ratio should approach 1:1 or 1:2 (EtOAc:Heptane).

-

Visual Cue: Stop addition immediately upon observing the first permanent "cloud point" (turbidity that persists for >10 seconds).[2]

-

-

Clearing the Cloud: Add a minimal amount of hot EtOAc (0.5 - 1 mL) to just redissolve the cloudiness.[1] The solution should be clear and saturated.

Phase 3: Controlled Cooling (The Metastable Zone)[1][7]

-

Slow Cooling: Turn off the heat source. Allow the flask to cool to room temperature on the oil bath (the thermal mass of the oil ensures a slow gradient:

).[1][2]-

Troubleshooting: If the product "oils out" (forms liquid droplets at the bottom) instead of crystallizing, reheat to reflux and add 5% more EtOAc. Oiling out indicates the anti-solvent concentration is too high or cooling was too fast.[2]

-

-

Cryogenic Step: Once at room temperature, place the flask in an ice bath (

) for 1 hour to maximize yield.

Phase 4: Isolation

-

Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

-

Wash: Wash the cake with a cold (

) mixture of EtOAc/Heptane (1:3 ratio). -

Drying: Dry under high vacuum ( < 5 mbar) at

for 12 hours. Sulfonamides are hygroscopic; ensure moisture is excluded.[2]

Process Visualization

The following diagram illustrates the decision logic and workflow for the purification process.

Caption: Workflow logic for the binary solvent recrystallization of pyrazole sulfonamides, including troubleshooting loops for oiling-out phenomena.

Analytical Validation Standards

To ensure the protocol was successful, the isolated material must meet these criteria:

Table 2: Quality Control Specifications

| Test | Method | Acceptance Criteria | Purpose |

| Purity | HPLC (C18, ACN/Water + 0.1% TFA) | Quantify organic impurities.[1] | |

| Identity | Consistent structure | Verify methyl group integration (3H, s) and sulfonamide protons (2H, s, exchangeable). | |

| Residual Solvent | GC-Headspace | EtOAc < 5000 ppm | Ensure drying efficiency. |

| Melting Point | DSC / Capillary | Sharp range ( | Broad range indicates impurity or polymorph mix.[1][2] |

Mechanistic Note on NMR:

In DMSO-

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 50988991, this compound. Retrieved from [Link][1][2]

-

Mahesh, P., et al. (2023).[3][2] Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega.[2] Retrieved from [Link][1][2]

Solvent selection for (1-methyl-1H-pyrazol-4-yl)methanesulfonamide reactions

Application Note: Optimized Solvent Systems for the Functionalization of (1-Methyl-1H-pyrazol-4-yl)methanesulfonamide

Executive Summary & Chemical Profile

This compound is a critical building block in the synthesis of JAK inhibitors and other kinase-targeting therapeutics. Unlike direct aryl sulfonamides, this molecule features a methylene bridge (

This structural feature imparts unique physicochemical properties:

-

Increased Flexibility: The methylene linker disrupts conjugation between the aromatic ring and the sulfonyl group, slightly reducing the acidity of the sulfonamide

compared to direct aryl analogs ( -

Solubility Challenge: The molecule possesses a "push-pull" polarity—the basic pyrazole nitrogens and the polar sulfonamide headgroup create high lattice energy, often resulting in poor solubility in standard non-polar solvents (e.g., Toluene, Hexane) and chlorinated solvents (DCM).

This guide provides a rational framework for solvent selection, moving beyond traditional reprotoxic solvents (DMF, NMP) toward high-performance, green alternatives compliant with ICH Q3C(R8) guidelines.

Solvent Selection Decision Matrix

The following decision tree visualizes the logic for selecting solvents based on the intended reaction type and green chemistry principles.

Figure 1: Decision matrix for solvent selection based on reaction class and sustainability goals.[1]

Detailed Solvent Protocols

Protocol A: Solubility Screening (The "Crash" Test)

Before committing to a solvent, validate solubility using this rapid screening method. This prevents "gummy" precipitates during scale-up.

-

Preparation: Weigh

of this compound into 5 separate HPLC vials. -

Solvent Addition: Add

of the candidate solvent (10 vol) to each vial.-

Candidates: Acetonitrile (MeCN), 2-Methyltetrahydrofuran (2-MeTHF), Ethyl Acetate (EtOAc), Isopropyl Acetate (IPAc), Methanol (MeOH).

-

-

Stress Test:

-

Sonicate for 5 minutes at

. -

Allow to cool to Room Temperature (RT) for 1 hour.

-

-

Observation:

-

Clear Solution: Ideal for homogeneous reactions (Coupling).

-

Suspension: Acceptable for heterogeneous reactions (Alkylation with inorganic bases) if the supernatant shows

by HPLC. -

Oiling Out: Reject solvent (Common in Toluene/Heptane).

-

Protocol B: N-Alkylation (Green Substitution for DMF)

Context: Traditional protocols use DMF with

Step-by-Step Procedure:

-

Charge: To a reactor, add this compound (

) and-

Note: Cesium carbonate is preferred over Potassium carbonate in MeCN due to slightly better solubility/basicity profile.

-

-

Solvent: Add Acetonitrile (

, i.e., -

Reagent: Add the alkyl halide (

). -

Reaction: Heat to reflux (

) for 4–6 hours. -

Work-up (Self-Validating):

-

Cool to RT. Filter off inorganic salts (

/ -

Evaporate MeCN.

-

Validation: The residue should be a solid. If oil, triturate with MTBE. This avoids the aqueous extraction required for DMF, preventing product loss into the water phase.

-

Protocol C: Sulfonylurea Formation (Coupling)

Context: Reacting the sulfonamide with isocyanates or activated carbamates. Recommendation:2-MeTHF or EtOAc .[5]

-

Charge: Sulfonamide (

) in 2-MeTHF ( -

Base: Add Triethylamine (TEA) (

). -

Addition: Add Isocyanate (

) dropwise at -

Reaction: Warm to RT.

-

Isolation: 2-MeTHF is immiscible with water. Wash the reaction mixture directly with

(to remove TEA) and Brine. Dry and concentrate.-

Why 2-MeTHF? It separates cleanly from water (unlike THF) and has a higher boiling point than DCM, allowing for faster reaction rates if heating is needed.

-

Comparative Solvent Data

| Solvent | Polarity (Dielectric) | Boiling Point ( | Solubility of Compound | Green Status (ICH) | Application Note |

| DMF | High (36.7) | 153 | Excellent | Red (Toxic) | Avoid. Hard to remove; reprotoxic. |

| Acetonitrile | High (37.5) | 82 | Good (Hot) | Green | Best balance of reactivity and volatility. |

| 2-MeTHF | Low-Med (6.97) | 80 | Moderate | Green | Excellent for work-up; separates from water. |

| EtOAc | Medium (6.02) | 77 | Moderate | Green | Good for coupling; poor for alkylation. |

| CPME | Low (4.76) | 106 | Low | Green | High stability; good for high-temp metal catalysis. |

Troubleshooting & Critical Parameters

-

Issue: "The reaction is too slow in MeCN compared to DMF."

-

Issue: "Product oils out during workup."

References

-

Pfizer Inc. "Green Chemistry Solvents Selection Guide." American Chemical Society Green Chemistry Institute. [Link]

-

European Medicines Agency. "ICH guideline Q3C (R8) on impurities: guideline for residual solvents." EMA/CHMP/ICH/82260/2006. [Link]

-

Sheridan, J. et al. "Recent Advances in the Synthesis of Sulfonamides." Arkivoc, 2003. [Link]

-

Byrne, F. P. et al. "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 2016. [Link]

-

PubChem. "this compound Compound Summary."[7] [Link](Note: Link directs to the analogous 1-methyl-1H-pyrazole-4-sulfonamide for structural property comparison).

Sources

- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KR890001546B1 - Method for preparing pyrazole sulfonamide derivatives - Google Patents [patents.google.com]

- 3. EP2008996A1 - Process for the production of pyrazoles - Google Patents [patents.google.com]

- 4. CN102690281A - Synthetic method of 1-methyl 4-pyrazole pinacol ester - Google Patents [patents.google.com]

- 5. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]

- 6. researchgate.net [researchgate.net]

- 7. PubChemLite - this compound (C5H9N3O2S) [pubchemlite.lcsb.uni.lu]

Troubleshooting & Optimization

Overcoming solubility issues with (1-methyl-1H-pyrazol-4-yl)methanesulfonamide

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for (1-methyl-1H-pyrazol-4-yl)methanesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its experimental use, with a primary focus on overcoming solubility issues. We provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your work.

Introduction: Understanding the Solubility Challenge

This compound (MW: 161.19 g/mol ) is a heterocyclic compound containing both a pyrazole ring and a sulfonamide functional group.[1] While its predicted XLogP3 value of -1.2 suggests a degree of hydrophilicity, real-world laboratory applications often reveal challenges in achieving desired concentrations in aqueous buffers.[1] This discrepancy can arise from factors such as the compound's crystalline structure, which requires significant energy to break down, or its behavior in specific pH and ionic strength conditions.

This guide provides a systematic approach to troubleshooting and resolving these solubility limitations, enabling the successful application of this compound in your experimental workflows.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to guide you from initial observations to advanced solutions.

Q1: My compound won't dissolve in my standard aqueous buffer. What are the immediate troubleshooting steps?

Answer: When facing initial solubility problems, it's crucial to start with the fundamentals before moving to more complex methods. The issue can often be resolved by addressing basic physical and chemical parameters.

Underlying Principle: The dissolution process is governed by the interplay between the solute-solute interactions (crystal lattice energy), solvent-solvent interactions, and solute-solvent interactions. For dissolution to occur, the energy released from solute-solvent interactions must overcome the energy of the crystal lattice.

Initial Steps Workflow:

Caption: Initial troubleshooting workflow for solubility issues.

-

Verify Compound Integrity: Confirm the purity and identity of your compound batch using standard analytical techniques like LC-MS or NMR. Impurities can significantly impact solubility.

-

Analyze the Role of pH: The sulfonamide group (-SO₂NH₂) has an acidic proton. In basic conditions (pH > pKa), the group will deprotonate to form a more polar, and thus more water-soluble, anion. Try preparing your solution in buffers with varying pH values (e.g., pH 7.4 vs. pH 9.0) to see if this improves solubility. Chemical modification techniques like pH adjustment are a primary strategy for enhancing the solubility of ionizable compounds.[2][3]

-

Introduce Physical Energy: Sometimes, the dissolution process is simply slow.

-

Vortexing: Agitate the solution vigorously.

-

Sonication: Use a bath sonicator to break apart solid particles and increase the surface area available for solvation.[2]

-

Warming: Gently warm the solution (e.g., to 37°C). Increased temperature often enhances the solubility of solids.[4] However, be cautious of potential compound degradation at elevated temperatures.[5]

-

If these initial steps fail, a more systematic approach to solvent selection is necessary.

Q2: How do I systematically identify a suitable solvent or co-solvent system?

Answer: A systematic solvent screening is the most efficient way to develop a solubility profile for the compound. This involves testing its solubility in a range of common, biocompatible solvents and then using that information to design an appropriate co-solvent system for your aqueous-based assay.

Underlying Principle: The principle of "like dissolves like" is a useful guide. Solvents are characterized by their polarity. By testing solvents across a spectrum of polarities, you can identify which ones have the best thermodynamic compatibility with your compound.

See Protocol 1: Systematic Solubility Screening for a detailed methodology. A typical screening panel would include:

| Solvent | Type | Rationale |

| Water / PBS | Aqueous Buffer | Baseline for physiological relevance. |

| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | A powerful and common solvent for dissolving a wide range of organic compounds for stock solutions.[5] |

| Ethanol (EtOH) | Protic Polar | A less toxic co-solvent, often used in formulations.[6][7] |

| Polyethylene Glycol (PEG 300/400) | Polar Polymer | A viscous co-solvent used to enhance solubility and stability in formulations.[6][7] |

| N,N-Dimethylformamide (DMF) | Aprotic Polar | Another strong solvent, similar to DMSO.[8] |

Once you identify a "good" solvent where the compound is highly soluble (e.g., DMSO), you can prepare a high-concentration stock solution. This stock can then be diluted into your aqueous experimental medium, ensuring the final concentration of the organic solvent is low enough (typically <0.5% v/v) to not interfere with the biological system.

Q3: My compound requires a higher concentration than a simple co-solvent system allows. What other formulation strategies can I use?

Answer: When high concentrations are needed and simple co-solvent systems lead to precipitation upon dilution, more advanced formulation techniques are required. These methods are designed to increase the apparent solubility and stability of the compound in an aqueous environment.

Underlying Principle: These strategies work by either chemically modifying the compound to be more soluble or by encapsulating the hydrophobic compound within a hydrophilic carrier system.

Caption: Mechanisms of advanced solubility enhancement techniques.

-

Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the drug from the aqueous environment and increasing its solubility.[6] Hydroxypropyl-β-cyclodextrin is a common and effective choice.[6]

-

Use of Surfactants: Surfactants, such as Polysorbate 80 (Tween 80) or Pluronics, can increase solubility by forming micelles.[7] The hydrophobic drug molecule is encapsulated within the core of the micelle, which has a hydrophilic shell that is soluble in water.

-

Solid Dispersions: This technique involves dispersing the drug in a solid hydrophilic carrier (e.g., PVP, PEG).[2][9] This can be achieved through methods like solvent evaporation or hot-melt extrusion. The resulting product allows for faster dissolution as the drug is present in an amorphous, high-energy state.[10] The concept was first pioneered with sulfonamide drugs.[2][9]

-

Particle Size Reduction (Nanotechnology): Reducing the particle size of the compound to the sub-micron or nano-range drastically increases its surface-area-to-volume ratio.[2][4] This leads to a faster dissolution rate. Techniques include media milling or high-pressure homogenization to create nanosuspensions.[9][11]

Q4: My compound dissolves in organic solvent but precipitates when I dilute it into my aqueous cell culture media or buffer. How can I fix this?

Answer: This is a common problem known as "crashing out" and occurs when the aqueous medium cannot accommodate the drug concentration as the organic co-solvent is diluted.

Underlying Principle: You are creating a supersaturated solution that is thermodynamically unstable. The drug molecules rapidly agglomerate and precipitate to return to a lower energy state.

Mitigation Strategies:

-

Reduce Stock Concentration: Prepare a less concentrated stock solution in your organic solvent. This will result in a lower final drug concentration but may stay below the solubility limit in the final medium.

-

"Pluronic" Method: For cell culture, try adding the drug stock to a small volume of serum-containing media first. The proteins and lipids in the serum can act as natural carriers and stabilizers, preventing precipitation. Then, add this mixture to your final volume of media.

-

Use a Different Co-solvent: Some co-solvents are more "gentle" than others. DMSO is very effective at dissolving compounds but can also lead to dramatic precipitation. A system using a combination of PEG 400 and Ethanol might provide a more stable transition into the aqueous phase.[6]

-

Incorporate a Stabilizer: Add a solubilizing excipient, like a cyclodextrin or a low concentration of a surfactant (e.g., Polysorbate 80), to the final aqueous medium before adding the compound stock.[6][12] This pre-addition of a stabilizer can "catch" the drug molecules as they are diluted, preventing them from precipitating.

Experimental Protocols

Protocol 1: Systematic Solubility Screening

Objective: To determine the approximate solubility of this compound in a panel of common laboratory solvents.

Materials:

-

This compound (ensure it is dry)

-

Calibrated analytical balance

-

1.5 mL microcentrifuge tubes or glass vials

-

Vortex mixer and bath sonicator

-

Solvent panel: Water, PBS (pH 7.4), DMSO, Ethanol, PEG 400, Propylene Glycol

Methodology:

-

Preparation: Weigh out a precise amount of the compound (e.g., 2 mg) into each of the labeled tubes/vials.

-

Initial Solvent Addition: Add a small, measured volume of the first solvent (e.g., 100 µL) to the corresponding tube.

-

Agitation: Vortex the tube vigorously for 1-2 minutes. Observe for dissolution.

-

Energy Input: If not fully dissolved, place the tube in a bath sonicator for 10-15 minutes. If necessary and the compound is thermally stable, warm to 37°C for 15 minutes.

-

Incremental Addition: If the solid remains, add another measured aliquot of the solvent (e.g., 100 µL). Repeat step 3 and 4.

-

Record Data: Continue the incremental addition of the solvent until the compound is fully dissolved. Record the total volume of solvent required.

-

Calculation: Calculate the solubility in mg/mL (Total Mass / Total Volume).

-

Repeat: Repeat steps 2-7 for each solvent in the panel.

-

Data Summary: Compile the results in a table for easy comparison.

Protocol 2: Preparation of a Co-solvent Stock Solution for In Vitro Assays

Objective: To prepare a high-concentration stock solution in an organic solvent for subsequent dilution into an aqueous medium.

Methodology:

-

Solvent Selection: Based on the results from Protocol 1, select the solvent in which the compound is most soluble (typically DMSO).

-

Target Concentration: Determine the highest required concentration for your stock solution (e.g., 10 mM, 50 mM). Ensure this is well below the maximum solubility determined in Protocol 1 to avoid stability issues.

-

Calculation: Calculate the mass of the compound needed. Mass (mg) = [Target Concentration (mol/L)] x [Volume (L)] x [MW ( g/mol )] x 1000

-

Dissolution: Weigh the calculated mass and place it in a suitable vial. Add the calculated volume of DMSO.

-

Solubilization: Vortex and/or sonicate the mixture until the compound is completely dissolved and the solution is clear.

-

Storage: Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture. Before each use, thaw completely and vortex to ensure homogeneity.

References

-

International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

-

Alfei, S., Brullo, C., Spallarossa, A., & Zuccari, G. (2022). From Weakly Active Insoluble Pyrazoles Not Clinically Administrable, New Potent Antibacterial Water-Soluble Nanoparticles Using Cationic Dendrimers as Solubilizing Agents. IRIS UniGe. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-sulfonamide. Retrieved from [Link]

-

Godse, S. Z., et al. (2021). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research, 11(2), 114-122. Retrieved from [Link]

-

Alfei, S., et al. (2022). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. MDPI. Retrieved from [Link]

-

Alfei, S., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. PMC. Retrieved from [Link]

-

Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

-

Protheragen. (n.d.). Solubilizer Excipients. Retrieved from [Link]

-

ResearchGate. (2024). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. Retrieved from [Link]

-

Gattefossé. (n.d.). Excipients for solubility and bioavailability enhancement. Retrieved from [Link]

-

Mehmood, Y., & Farooq, U. (2015). Excipients Use in Parenteral and Lyophilized Formulation Development. ResearchGate. Retrieved from [Link]

-

Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923. Retrieved from [Link]

-

American Pharmaceutical Review. (n.d.). Solubilizer Excipients. Retrieved from [Link]

-

Akocak, S., et al. (2024). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents... Chemistry & Biodiversity, 21(4), e202301824. Retrieved from [Link]

- Google Patents. (n.d.). FR2749846A1 - METHANESULFONATE SALT OF A TRYPTAMINE-DERIVED ARYLPIPERAZINE AND SOLVATES FOR PHARMACEUTICAL USE.

-

Badgujar, J. R., More, D. H., & Meshram, J. S. (2017). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Proceedings of the National Academy of Sciences, India Section A: Physical Sciences, 87(4), 689-696. Retrieved from [Link]

-

Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26189–26201. Retrieved from [Link]

-

Ramli, Y., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]

-

Chemlin. (n.d.). 3-(difluoromethyl)-N-methanesulfonyl-1-methyl-1H-pyrazole-4-carboxamide. Retrieved from [Link]

-

Rivas-Ozuna, M., et al. (2024). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. MDPI. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 1H-Pyrazole-4-carboxamide, N-(aminoiminomethyl)-5-cyclopropyl-1-(5-quinolinyl)-, methanesulfonate (1:1). Retrieved from [Link]

Sources

- 1. 1-Methyl-1H-pyrazole-4-sulfonamide | C4H7N3O2S | CID 13342789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijmsdr.org [ijmsdr.org]

- 3. Methods of solubility enhancements | PPTX [slideshare.net]

- 4. japer.in [japer.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Solubilizer Excipients - Protheragen [protheragen.ai]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. mdpi.com [mdpi.com]

- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sphinxsai.com [sphinxsai.com]

- 11. ascendiacdmo.com [ascendiacdmo.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Validation & Comparative

A Comparative Guide to (1-methyl-1H-pyrazol-4-yl)methanesulfonamide and Benzene Sulfonamides in Drug Discovery

A Senior Application Scientist's Perspective on Bioisosteric Scaffolds

In the landscape of medicinal chemistry, the benzene sulfonamide moiety stands as a quintessential pharmacophore, integral to a vast array of therapeutic agents. Its prevalence, however, belies the challenges it can present, including metabolic liabilities and suboptimal physicochemical properties. This has driven the exploration of bioisosteric replacements—chemical groups that retain essential biological activity while offering improved drug-like characteristics.[1]

This guide provides an in-depth comparison of the classical benzene sulfonamide scaffold with a heterocyclic analogue, (1-methyl-1H-pyrazol-4-yl)methanesulfonamide. We will dissect their properties from a drug developer's viewpoint, framing the pyrazole-based compound as a strategic bioisostere for the phenyl ring.[2][3] The core objective is to illuminate the subtle yet critical differences that researchers and drug development professionals must consider when designing next-generation therapeutics.

Physicochemical Properties: A Tale of Two Rings

The initial assessment of any drug candidate hinges on its physicochemical profile, which dictates its absorption, distribution, metabolism, and excretion (ADME) properties. Replacing a benzene ring with a 1-methyl-pyrazole ring introduces significant changes that can be advantageous.[2]

The pyrazole ring, with its two nitrogen atoms, is more polar than a benzene ring. This generally leads to increased aqueous solubility and a lower partition coefficient (LogP), which can be beneficial for reducing off-target toxicities associated with high lipophilicity.[3] The N-methylation of the pyrazole ring is a key strategic choice; it blocks potential N-H hydrogen bond donation and prevents tautomerization, leading to a more defined pharmacological profile and potentially greater metabolic stability.[4]

The acidity of the sulfonamide proton (pKa) is also critical for target binding, particularly for enzymes like carbonic anhydrases where the deprotonated sulfonamide coordinates to a zinc ion.[5][6] The electronic nature of the pyrazole ring differs from benzene, which can modulate the sulfonamide's pKa into a more pharmacologically favorable range.[7][8]

Table 1: Comparative Physicochemical Properties (Predicted)

| Property | This compound | Benzenesulfonamide (Reference) | Rationale for Difference |

| Molecular Formula | C5H9N3O2S[9] | C6H7NO2S | Heterocyclic core vs. carbocyclic core. |

| Molecular Weight | 175.21 g/mol | 157.19 g/mol | Pyrazole with methyl and methylene linker vs. phenyl. |

| XlogP (Predicted) | -1.3[9] | 0.5 | Increased polarity from two nitrogen atoms in the pyrazole ring.[3] |

| TPSA (Topological Polar Surface Area) | 77.9 Ų | 68.1 Ų | Contribution of the pyrazole nitrogen atoms to overall polarity. |

| pKa (Sulfonamide NH, Predicted) | ~9.5 | ~10.1 | The pyrazole ring system alters the electronic pull on the sulfonamide group.[5][6] |

| Hydrogen Bond Donors | 1 (NH) | 1 (NH) | Both possess the primary sulfonamide group. |

| Hydrogen Bond Acceptors | 3 (2xO, 1xN) | 2 (2xO) | The pyridine-like nitrogen (N2) of the pyrazole acts as an additional acceptor.[3] |

Note: Predicted values are generated from cheminformatics software (e.g., ChemDraw, PubChem) and serve as a guide for experimental validation.

Synthesis and Strategic Considerations

The synthetic accessibility of a scaffold is a crucial factor in drug development. Both benzene sulfonamides and pyrazole-based analogues are readily synthesized, though through distinct pathways.

Benzene Sulfonamides: The classical and most direct route involves the chlorosulfonation of benzene or a substituted benzene, followed by reaction with ammonia or an amine.[10][11] While robust, this method can lack regioselectivity with substituted benzenes and uses harsh reagents.[11]

This compound: The synthesis of this scaffold typically involves building the pyrazole ring first or starting with a pre-functionalized pyrazole. A plausible route involves the sulfonylation of a suitable pyrazole precursor.[12] For instance, starting with 1,3,5-trimethyl-1H-pyrazole, one can perform chlorosulfonation followed by amination to yield the desired sulfonamide.[12] This multi-step approach offers greater control over substitution patterns.

Caption: General synthetic workflows for sulfonamide synthesis.

The choice of synthesis depends on the desired final molecule. The pyrazole route, while potentially longer, provides more flexibility for creating diverse libraries of compounds by modifying the pyrazole core.

Structural and Pharmacodynamic Profile

The replacement of a flat, aromatic benzene ring with a five-membered, N-methylated pyrazole ring has profound implications for how a molecule interacts with its biological target.

-

Vectorial Display of Substituents: The geometry of the pyrazole ring alters the spatial arrangement (vectors) of substituents compared to a benzene ring. This can be critical for optimizing interactions within a protein's binding pocket.

-

Metabolic Stability: Aromatic rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes.[13] Five-membered nitrogen-containing heterocycles like pyrazole can offer enhanced metabolic stability.[14] The N-methyl group specifically blocks N-dealkylation or conjugation at that position, directing metabolism elsewhere and potentially simplifying the metabolite profile.[4]

-

Target Engagement: The additional hydrogen bond acceptor on the pyrazole ring can form new, beneficial interactions with the target protein, potentially increasing potency and selectivity.[3] Furthermore, the altered electronic properties can fine-tune the key interaction of the sulfonamide group, as seen in carbonic anhydrase inhibitors.

Caption: Hypothetical binding of a pyrazole sulfonamide in a CA active site.

Experimental Protocols

To empirically validate the theoretical advantages discussed, the following experimental protocols are essential.

Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method

This protocol determines the partition coefficient of a compound between n-octanol and water, providing a quantitative measure of its lipophilicity. [15][16] Methodology:

-

Preparation of Phases: Prepare a phosphate buffer (e.g., PBS, pH 7.4). Saturate the n-octanol by shaking it with the buffer and vice-versa. Allow the phases to separate completely overnight. [17]2. Sample Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in the aqueous or organic phase.

-